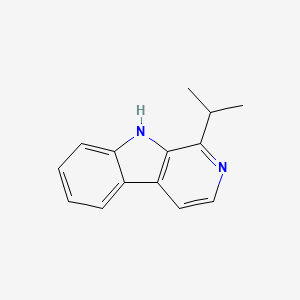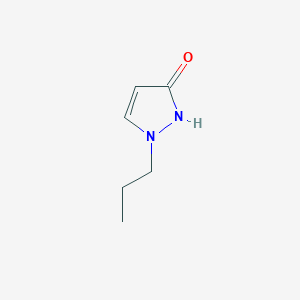![molecular formula C12H20O2 B11714718 (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Acetic AcidAcid CatalystBornyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of bornyl acetate can be achieved through the extraction of essential oils from plants like pine and fir, followed by purification processes such as distillation and crystallization. The extracted borneol is then esterified with acetic acid to produce bornyl acetate.
Analyse Chemischer Reaktionen
Types of Reactions
Bornyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, bornyl acetate can be hydrolyzed back to borneol and acetic acid.
Oxidation: Bornyl acetate can be oxidized to camphor using oxidizing agents like chromic acid.
Reduction: Reduction of bornyl acetate can yield borneol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Borneol and acetic acid.
Oxidation: Camphor.
Reduction: Borneol.
Wissenschaftliche Forschungsanwendungen
Bornyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic and sedative properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Wirkmechanismus
The mechanism of action of bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, bornyl acetate is believed to exert its effects through the modulation of neurotransmitter release and receptor activity. For example, it may enhance the release of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. Additionally, bornyl acetate’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Bornyl acetate is structurally similar to other bicyclic monoterpenes, such as:
- Isobornyl acetate
- Camphor
- Borneol
Uniqueness
Bornyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Unlike borneol, which is an alcohol, bornyl acetate is an ester, making it more suitable for use in fragrances and flavors due to its stability and pleasant aroma.
Conclusion
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate, or bornyl acetate, is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for research and industrial use.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m0/s1 |
InChI-Schlüssel |
KGEKLUUHTZCSIP-VXFCFVAISA-N |
Isomerische SMILES |
CC(=O)OC1C[C@@H]2CC[C@]1(C2(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)







![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



